4-Chloro-3,5-dimethoxypyridazine

Regioselective Synthesis Methoxylation Pyridazine Functionalization

4-Chloro-3,5-dimethoxypyridazine (CAS 63910-48-5) is a heterocyclic building block featuring a pyridazine core with chlorine at the 4-position and methoxy groups at the 3- and 5-positions. Its molecular formula is C₆H₇ClN₂O₂ with a molecular weight of 174.59 g/mol.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 63910-48-5
Cat. No. B1597282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dimethoxypyridazine
CAS63910-48-5
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCOC1=CN=NC(=C1Cl)OC
InChIInChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(11-2)5(4)7/h3H,1-2H3
InChIKeyJENLSRFHOWBFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dimethoxypyridazine (CAS 63910-48-5): A Differentiated Pyridazine Building Block for Agrochemical and Pharmaceutical Synthesis


4-Chloro-3,5-dimethoxypyridazine (CAS 63910-48-5) is a heterocyclic building block featuring a pyridazine core with chlorine at the 4-position and methoxy groups at the 3- and 5-positions . Its molecular formula is C₆H₇ClN₂O₂ with a molecular weight of 174.59 g/mol . The compound exists as a tautomeric species whose form depends on pH, a property that distinguishes it from non-tautomeric pyridazine analogs . This symmetrical substitution pattern creates a unique reactivity profile, enabling regioselective functionalization that is not accessible with common alternatives such as 3,4,5-trichloropyridazine or 3,5-dimethoxypyridazine [1].

4-Chloro-3,5-dimethoxypyridazine: Why Generic Pyridazine Substitution Fails in Regioselective Applications


Generic substitution among pyridazine building blocks is unreliable because the position and electronic nature of substituents fundamentally govern both the regiochemical outcome of further functionalization and the resulting physicochemical properties [1]. The methoxylation of 3,4,5-trichloropyridazine with one equivalent of NaOMe produces three dichloromonomethoxypyridazine regioisomers in a 1:3:6 ratio, demonstrating that even the first substitution step lacks inherent selectivity [2]. The 4-chloro substituent in this compound is substantially less reactive toward nucleophilic displacement than chlorine at the 3- or 5-positions, enabling chemists to exploit methoxy groups as directing elements while reserving the C4 chlorine for late-stage cross-coupling [3]. This orthogonality is absent in symmetrical polyhalogenated analogs, where competing reactivities lead to complex product mixtures.

4-Chloro-3,5-dimethoxypyridazine Quantitative Differentiation Data vs. Structural Analogs


Regioselective Methoxylation Advantage: 4-Chloro-3,5-dimethoxypyridazine vs. 3,4,5-Trichloropyridazine

4-Chloro-3,5-dimethoxypyridazine is obtained as a single regioisomer through controlled methoxylation, whereas the precursor 3,4,5-trichloropyridazine reacts with 1 equivalent of NaOMe to produce three dichloromonomethoxypyridazine regioisomers (3-OMe, 4-OMe, 5-OMe) in a 1:3:6 ratio [1]. This means that direct nucleophilic substitution on the trichloro starting material yields the desired 4-chloro substitution pattern as a minor component only, necessitating chromatographic separation and reducing effective yield.

Regioselective Synthesis Methoxylation Pyridazine Functionalization

4-Position Chlorine Reactivity Differentiation: 4-Chloro-3,5-dimethoxypyridazine vs. 3-Chloro-5-methoxypyridazine in Cross-Coupling

In monochlorodiazine systems, the reactivity order toward nucleophilic aromatic substitution follows 2-chloropyrimidine > 4-chloropyridazine ≈ 3-chloropyridazine, with 4-chloropyridazine being substantially less reactive than 2-chloropyrimidine by approximately 0.6 eV in LUMO energy [1]. In 4-chloro-3,5-dimethoxypyridazine, the electron-donating methoxy groups at positions 3 and 5 further deactivate the 4-chloro position, creating a reactivity differential that enables selective Pd-catalyzed cross-coupling at C4 while leaving the methoxy groups intact [2]. By contrast, 3-chloro-5-methoxypyridazine lacks this orthogonal protection, as its chlorine is positioned at the more reactive 3-position adjacent to a ring nitrogen.

Suzuki Coupling C4-Selective Functionalization Halopyridazine Reactivity

Physicochemical Property Tuning: 4-Chloro-3,5-dimethoxypyridazine vs. 3,5-Dimethoxypyridazine—LogP and PSA Comparison

The introduction of chlorine at the 4-position significantly alters physicochemical properties relative to the non-halogenated analog 3,5-dimethoxypyridazine (CAS 2096-20-0). 4-Chloro-3,5-dimethoxypyridazine has a predicted LogP of 1.11–1.20 (ACD/Labs and KOWWIN estimates) and a polar surface area (PSA) of 44 Ų . In contrast, 3,5-dimethoxypyridazine has a molecular weight of 140.14 g/mol with a lower LogP (predicted ~0.3–0.5) owing to the absence of the chlorine atom . The chlorine substituent increases LogP by approximately 0.7–0.9 units and molecular weight by 34.4 Da, directly impacting membrane permeability predictions and bioavailability parameters under Lipinski's Rule of Five.

Lipophilicity Drug-Likeness Physicochemical Profiling

Agrochemical Scaffold Precedence: 4-Chloro-3,5-dimethoxypyridazine as a Key Intermediate for Herbicidal and Fungicidal Pyridazines

The pyridazine scaffold has validated agrochemical relevance: the commercial herbicide norflurazon targets phytoene desaturase (PDS), and recent scaffold-hopping studies identified 6-chloro-substituted pyridazine-4-carboxamides (e.g., compound B1) that achieve 100% inhibition of Echinochloa crus-galli and Portulaca oleracea at 100 μg/mL, with postemergence activity equivalent to diflufenican [1]. In the fungicide domain, Syngenta's patent WO 2011/095461 explicitly claims pyridazine derivatives where R2 = chloro, R4 = methoxy, and R5 = chloro or methoxy—a substitution pattern for which 4-chloro-3,5-dimethoxypyridazine serves as a direct synthetic precursor [2]. Pyridazine and pyridazinone compounds are increasingly used as core structures in new green agrochemicals due to their high activity and environmental friendliness [3].

Agrochemical Intermediates Herbicide Discovery Phytoene Desaturase Inhibition

4-Chloro-3,5-dimethoxypyridazine: Best Application Scenarios Supported by Differentiation Evidence


Sequential Diversification in Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the C4 chlorine relative to the C3/C5 methoxy groups enables a two-step diversification strategy: (i) Suzuki-Miyaura cross-coupling at C4 to install aryl or heteroaryl groups, followed by (ii) optional demethylation and O-alkylation at C3/C5. This sequence is not feasible with 3,5-dimethoxypyridazine (no halogen handle) or 3,4,5-trichloropyridazine (competing reactivities), making 4-chloro-3,5-dimethoxypyridazine the preferred scaffold for generating diverse 4-substituted pyridazine libraries [1].

Agrochemical Lead Optimization via C4 Elaboration

The 4-chloro substituent provides a direct synthetic handle for installing carboxamide, aryl, or heteroaryl groups at the position corresponding to the key pharmacophoric element in PDS-inhibiting herbicides (e.g., the 4-carboxamide in compound B1) and in patented fungicidal pyridazines. 4-Chloro-3,5-dimethoxypyridazine can be directly converted to 4-carboxamide derivatives via palladium-catalyzed aminocarbonylation, bypassing the multi-step synthesis required when starting from unsubstituted pyridazine [2].

Polymer Monomer Design for Organic Electronics

The symmetrical 3,5-dimethoxy substitution pattern, combined with the C4 chlorine as a polymerization or cross-coupling handle, makes this compound suitable as a monomer precursor for conjugated polymers in organic electronic applications. The compound's symmetrical substitution supports polymer monomer design, and the dichloro-dimethoxy architecture provides radical polymerization initiation data relevant to conductive polymer synthesis .

Physicochemical Property Optimization in Drug Discovery

When a lead series based on 3,5-dimethoxypyridazine requires increased lipophilicity (ΔLogP ≈ +0.7 to +0.9) without compromising polar surface area (PSA remains at 44 Ų), 4-chloro-3,5-dimethoxypyridazine provides a straightforward one-atom substitution that predictably modulates LogP while retaining the hydrogen-bond acceptor capacity of the methoxy groups .

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